2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
描述
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属性
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-14-5-7-15(8-6-14)17-10-18-20(27)24(22-13-25(18)23-17)12-19(26)21-11-16-4-3-9-28-16/h3-10,13H,2,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMLWYXGHXRLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Fyn tyrosine kinase . Fyn kinase is a member of the Src family kinases (SFKs), which is one of the largest and most studied families of non-receptor tyrosine kinases due to the implications of its members in oncogenesis and cancer development.
Biochemical Pathways
Fyn kinase is involved in a plethora of physiological processes ranging from cell growth, adhesion and motility to ion channels and platelet activation, as well as cytokine receptor and growth factor signaling. Therefore, the inhibition of Fyn kinase by this compound could potentially affect all these pathways.
Pharmacokinetics
The effectiveness of the compound suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect.
Result of Action
The inhibition of Fyn kinase by this compound could lead to a variety of molecular and cellular effects, depending on the specific physiological process in which Fyn kinase is involved. For example, in the context of cancer, the inhibition of Fyn kinase could potentially slow down tumor growth and proliferation.
生物活性
The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.3 g/mol . The structure features a pyrazolo-triazine core linked to an acetamide moiety, which is believed to play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:
- Inhibiting specific enzymes : The presence of the pyrazolo-triazine framework suggests potential inhibition of kinases or phosphatases.
- Modulating receptor activity : The acetamide group may interact with neurotransmitter receptors or other ligand-gated ion channels.
- Altering gene expression : The compound could influence transcription factors involved in cellular growth and differentiation.
Antioxidant Activity
Preliminary studies have indicated that derivatives of similar structures exhibit antioxidant properties. For instance, related compounds have shown moderate antioxidant activity compared to standard agents like butylated hydroxyanisole (BHA). The evaluation typically involves assessing the IC50 values against reactive oxygen species (ROS) in various cell lines.
Cytotoxicity Studies
In vitro tests have been conducted to evaluate the cytotoxic effects of the compound against different cancer cell lines. For example, compounds structurally similar to the target have demonstrated varying degrees of cytotoxicity:
| Compound ID | Cell Line | IC50 (µg/ml) | Notes |
|---|---|---|---|
| 11b | A549 | 11.20 | Most effective in series |
| 11c | A549 | 15.73 | Moderate activity |
| 13b | A549 | 59.61 | Lower efficacy |
| 14b | A549 | 27.66 | Intermediate efficacy |
These findings suggest that the target compound may also possess significant anticancer properties worthy of further investigation.
Case Studies
Recent research has focused on synthesizing and characterizing derivatives of pyrazolo-triazine compounds. One study highlighted the effectiveness of these compounds in promoting cytokinin-like activity in plant systems, indicating their potential utility in agricultural applications as growth regulators.
常见问题
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for pyrazolo-triazine), furan protons (δ 6.3–7.4 ppm), and acetamide carbonyls (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 433.1542) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for absolute configuration .
What in vitro assays are suitable for preliminary biological activity screening?
Q. Basic Biological Profiling
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
- Cytotoxicity : Assess cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility/Permeability : Use shake-flask (aqueous buffer) and Caco-2 models for ADME profiling .
How can researchers resolve contradictions in reported synthetic yields?
Q. Advanced Experimental Design
- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track side reactions (e.g., furan ring oxidation) .
- Scale-Down Replication : Validate literature protocols at micro-scale (50–100 mg) before scaling up .
How to address conflicting bioactivity data across studies?
Q. Advanced Data Analysis
- Assay Standardization : Normalize protocols (e.g., consistent cell passage numbers, serum concentrations) to reduce variability .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays .
What computational strategies predict the compound’s mechanism of action?
Q. Advanced Modeling
- Molecular Docking : Simulate interactions with kinases (e.g., PDB: 1M17) using AutoDock Vina to identify binding poses .
- MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) with GROMACS .
- QSAR Models : Corrogate substituent effects (e.g., 4-ethylphenyl vs. p-tolyl) on activity using MOE or Schrödinger .
What substituent modifications enhance selectivity in SAR studies?
Q. Advanced Medicinal Chemistry
- Furan Optimization : Replace furan-2-ylmethyl with thiophene or pyridine groups to modulate lipophilicity (ClogP) .
- Pyrazolo-Triazine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-ethylphenyl position to improve kinase affinity .
- Acetamide Linker : Test methyl vs. ethyl spacers to balance steric effects and hydrogen bonding .
How to identify novel biological targets for this compound?
Q. Advanced Target Discovery
- Phage Display : Screen against human proteome libraries to uncover non-kinase targets (e.g., GPCRs) .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .
- Chemical Proteomics : Use affinity-based pulldown with biotinylated probes followed by LC-MS/MS .
Notes
- Contradictions : Varied reaction yields (40–75%) in synthesis and conflicting IC₅₀ values (2–10 µM) in kinase assays necessitate rigorous protocol harmonization.
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